

In-Depth Technical Guide: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate</i>
Cat. No.:	B1322124

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InChI Key: QQZTUBJEZZHCKF-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate**, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document outlines its chemical properties, plausible synthetic routes, and known biological activities, with a focus on its potential as an anti-inflammatory and analgesic agent.

Physicochemical Properties

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a white solid with the molecular formula $C_{13}H_{12}FNO_3$ and a molecular weight of 249.24 g/mol .[\[1\]](#)[\[2\]](#) Key identifying information and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate	
InChI Key	QQZTUBJEZZHCKF-UHFFFAOYSA-N	[1]
Molecular Formula	C ₁₃ H ₁₂ FNO ₃	[1] [2]
Molecular Weight	249.24 g/mol	[1] [2]
Appearance	White powder	[2]
Melting Point	56-61 °C	[2]
SMILES String	CCOC(=O)c1c(C)onc1c2ccc(F)cc2	[1]

Synthesis

While a specific detailed protocol for the synthesis of **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate** is not readily available in the cited literature, a general and plausible synthetic pathway can be derived from established methods for creating 3,5-disubstituted-4-isoxazolecarboxylic esters.[\[3\]](#) A common approach involves the reaction of a β -enamino ester with a nitroalkane in the presence of a dehydrating agent. A potential synthetic workflow is outlined below.

Experimental Protocol: General Synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters

This protocol is adapted from a general method and would require optimization for the specific synthesis of **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate**.

Step 1: Formation of the Enamino Ester

A β -enamino ester can be synthesized by the condensation of an amine with a β -ketoester. For the target molecule, this would likely involve the reaction of an amine with ethyl 2-(4-

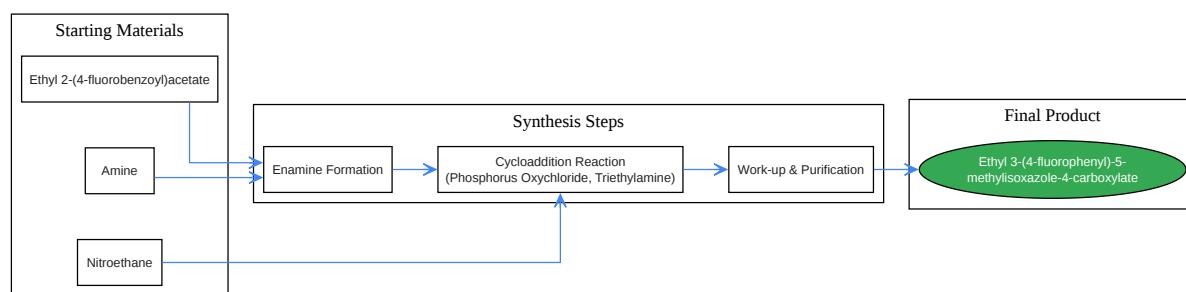
fluorobenzoyl)acetate.

Step 2: Cycloaddition Reaction

The synthesized enamino ester would then undergo a cycloaddition reaction with a primary nitroalkane, such as nitroethane, in the presence of a dehydrating agent like phosphorus oxychloride and a base like triethylamine.^[3] The reaction is typically performed in a suitable solvent such as chloroform at reduced temperatures, followed by stirring at room temperature.
^[3]

Work-up and Purification

The reaction mixture is typically quenched with water and the organic layer is separated. The crude product is then purified using standard techniques such as column chromatography or distillation under reduced pressure to yield the final product.^[3]



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Plausible synthetic workflow for the target compound.

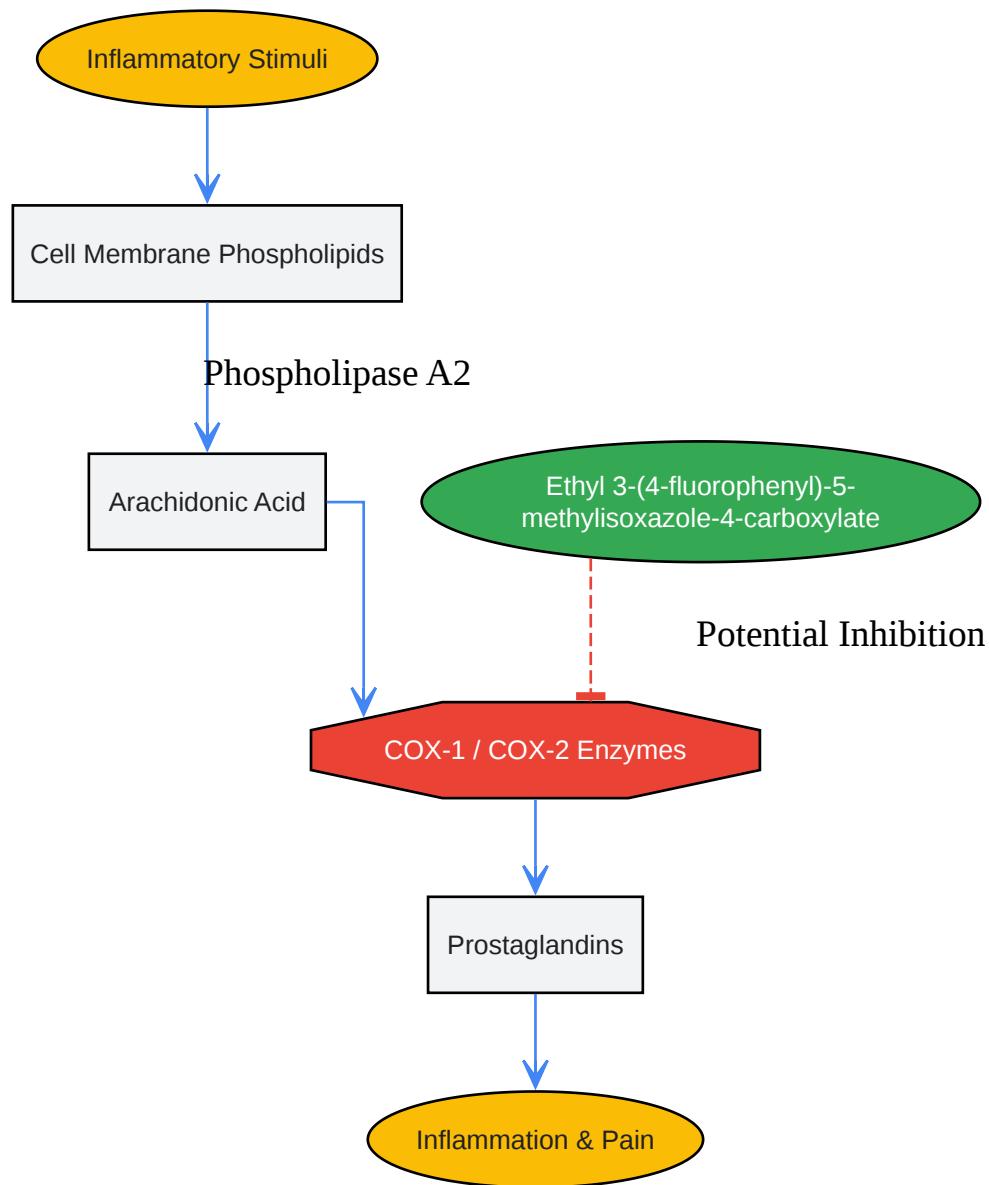
Biological Activity and Potential Applications

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is recognized as a valuable intermediate in the development of pharmaceuticals and agrochemicals.^[2] Its structural features, particularly the fluorophenyl and isoxazole moieties, suggest its potential to interact with various biological targets.^[2]

Anti-inflammatory and Analgesic Potential

The primary therapeutic interest in this compound and its derivatives lies in their potential as anti-inflammatory and analgesic agents.^[2] While specific quantitative data for the title compound is not available in the public domain, studies on structurally related isoxazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema assay.^{[1][2][4]} This assay is a standard method to evaluate the efficacy of potential anti-inflammatory drugs.

The proposed mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. It is plausible that **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate** may exert its effects through a similar mechanism.



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Potential mechanism of anti-inflammatory action.

Other Potential Applications

Beyond its anti-inflammatory and analgesic potential, this compound serves as a key intermediate in the synthesis of various other pharmaceuticals, including those targeting neurological disorders.^[2] It is also utilized in the formulation of agrochemicals for pest control.
[2]

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate**. Key areas for future investigation include:

- Detailed Synthesis and Optimization: Development and publication of a detailed, optimized, and scalable synthetic protocol.
- Quantitative Biological Evaluation: In-depth studies to determine the *in vitro* and *in vivo* efficacy, including IC_{50} and ED_{50} values for anti-inflammatory and analgesic activities.
- Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to identify key structural features for optimal activity and to develop quantitative structure-activity relationship (QSAR) models.^{[1][2]}

In conclusion, **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate** represents a promising scaffold for the development of novel therapeutic agents and agrochemicals. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations.

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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
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